molecular formula C28H19N3 B12923462 [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- CAS No. 57115-19-2

[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-

Cat. No.: B12923462
CAS No.: 57115-19-2
M. Wt: 397.5 g/mol
InChI Key: HIDDFHUIMLLNEI-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine is an organic compound that belongs to the class of biquinolines This compound is characterized by the presence of a naphthalene ring attached to a biquinoline structure through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine typically involves the following steps:

    Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of condensation reactions involving quinoline derivatives.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction with the biquinoline core. This step often requires the use of a catalyst such as palladium or copper to facilitate the coupling process.

    Introduction of the Amine Group: The final step involves the introduction of the amine group to the naphthalene-biquinoline structure. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation Products: Quinoline-N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated or acylated biquinoline compounds.

Scientific Research Applications

[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- (CAS number 57115-19-2) is an organic compound belonging to the biquinoline class, characterized by a naphthalene ring attached to a biquinoline structure via an amine group. It has varied applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- is used as a ligand in coordination chemistry and catalysis. Transition-metal-catalyzed cross-coupling reactions using organometallic reagents can construct C–C bonds .
  • Biology This compound is investigated as a fluorescent probe for biological imaging. Lactate Chemical Exchange Saturation Transfer (LATEST) imaging utilizes chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) to image lactate with high spatial resolution .
  • Medicine [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- is explored for potential therapeutic properties, including anticancer and antimicrobial activities. Its mechanism of action involves interaction with molecular targets; it can bind to DNA or proteins, changing their structure and function. Its ability to intercalate into DNA makes it a potential candidate for anticancer therapies, and its interaction with enzymes and receptors can modulate biochemical pathways.
  • Industry This compound is utilized in developing organic electronic materials and dyes.

Safety and Hazards

Exposure to arsenic, similar to that found in some reagents, can have biological effects, including the generation of reactive oxygen species (ROS), oxidative stress, and DNA damage, which can initiate carcinogenesis . High arsenic exposure is associated with cancers and cardiovascular, neuronal, and other diseases . One study found that cumulative incidence of bladder cancer among British coal-tar dye workers exposed to 2-naphthylamine, and not to other aromatic amines, was 25% . Another study showed that workers exposed exclusively to 2-naphthylamine showed a significant increase in urinary cancer .

Derivatives

Major products of [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- include oxidation products such as quinoline-N-oxide derivatives, reduction products such as amine derivatives, and substitution products such as alkylated or acylated biquinoline compounds.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, leading to changes in their structure and function. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies. Additionally, its interaction with enzymes and receptors can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Naphthalen-1-yl)picolinamide
  • N-(Naphthalen-1-yl)phenazine-1-carboxamide
  • Naphthopyrans

Uniqueness

N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine stands out due to its unique biquinoline structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various scientific fields.

Biological Activity

The compound [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- is a derivative of biquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyl-substituted compounds. In a study investigating naphthyl–polyamine conjugates, various derivatives were tested against a range of microbial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that certain longer chain variants exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans (Table 1) .

CompoundMicrobial StrainMIC (µM)
17eMRSA9.7
17fMRSA0.29
18fS. aureus3.15
18fC. neoformans≤0.25

These findings suggest that the structural modifications involving naphthyl groups can enhance the intrinsic antimicrobial activity of biquinoline derivatives.

Anticancer Activity

The anticancer potential of naphthalene derivatives has been well-documented in literature. A study synthesized novel naphthalene-substituted triazole spirodienones which demonstrated substantial cytotoxic effects against breast cancer cell lines (MDA-MB-231). Compound 6a was particularly noted for its ability to induce apoptosis and arrest the cell cycle in these cells, indicating its potential as an anticancer agent (Table 2) .

CompoundCell LineIC50 (mg/kg)Effect
6aMDA-MB-23120Induces apoptosis
Cell cycle arrest

In vivo studies further confirmed the efficacy of compound 6a in suppressing tumor growth in mouse models, underscoring its therapeutic potential.

The mechanism by which naphthyl-substituted compounds exert their biological effects often involves interactions with specific biological targets. For instance, some studies indicate that these compounds may act as selective antagonists to certain ion channels such as TRPM8, which is implicated in pain pathways . This suggests that the pharmacological profile of naphthyl derivatives could be expanded beyond antimicrobial and anticancer activities to include pain management.

Properties

CAS No.

57115-19-2

Molecular Formula

C28H19N3

Molecular Weight

397.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-quinolin-2-ylquinolin-4-amine

InChI

InChI=1S/C28H19N3/c1-3-11-21-19(8-1)10-7-15-24(21)30-27-18-28(31-25-14-6-4-12-22(25)27)26-17-16-20-9-2-5-13-23(20)29-26/h1-18H,(H,30,31)

InChI Key

HIDDFHUIMLLNEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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